molecular formula C14H16ClN B2813339 4-(Benzyl)benzylamine hydrochloride CAS No. 1185095-53-7

4-(Benzyl)benzylamine hydrochloride

Cat. No.: B2813339
CAS No.: 1185095-53-7
M. Wt: 233.74
InChI Key: FYQHWDQAZPLCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyl)benzylamine hydrochloride is a chemical compound of interest in organic chemistry and biomedical research. While a closely related analog, 4-Benzoyl benzylamine hydrochloride, is recognized as a synthetic intermediate for preparing a wide range of organic compounds, leveraging its functional groups to participate in reactions that form amides, imines, and other derivatives (citation:1). Benzylamine-based compounds, in general, are common precursors in the industrial production of many pharmaceuticals (citation:4). The primary amine functionality makes this class of molecules a versatile building block in synthetic chemistry. In research contexts, benzylamine derivatives have been studied for their potential biological activities. Some substrates of the semicarbazide-sensitive amine oxidase (SSAO) enzyme, such as benzylamine, have been investigated for their insulin-like actions, particularly in stimulating glucose uptake in adipocytes (citation:5). Furthermore, certain benzylamine derivatives are known to interact with monoaminergic systems; for instance, some can inhibit monoamine oxidase (MAO) enzymes or influence dopamine release and reuptake (citation:1)(citation:6). Researchers value this compound for its potential applications in creating functional biointerfaces and model substrates. Related benzophenone-containing benzylamines have been used in a facile photoimmobilization method to minimize protein and drug adsorption on polymer surfaces and for the photochemical micropatterning of biomolecules to create instructive biomaterials (citation:1). This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-benzylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQHWDQAZPLCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-(4-Benzylphenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

1-(4-Benzylphenyl)methanamine hydrochloride, also known as 4-benzylbenzylamine hydrochloride, is a primary amine salt with potential applications in pharmaceutical and chemical synthesis. Its structure combines a benzylamine moiety with a biphenyl-like framework, suggesting a toxicological and reactivity profile that warrants careful handling. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Compound Identification and Physicochemical Properties

While experimental data for the target compound is scarce, its properties can be estimated based on its structure and data from related compounds.

  • IUPAC Name: [4-(phenylmethyl)phenyl]methanamine hydrochloride

  • Synonyms: 4-Benzylbenzylamine hydrochloride

  • Chemical Structure:

    • Molecular Formula: C₁₄H₁₆ClN

    • Molecular Weight: 233.74 g/mol

  • Appearance: Expected to be a solid, crystalline substance, typical of amine hydrochloride salts.

  • Solubility: Likely soluble in water and lower alcohols.[1]

Hazard Identification and GHS Classification

Based on analogous compounds like benzylamine hydrochloride, 1-(4-Benzylphenyl)methanamine hydrochloride is anticipated to be a hazardous substance.[2] The primary hazards stem from its corrosive nature and potential for irritation.

Table 1: Anticipated GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation1H318: Causes serious eye damage
STOT - Single Exposure3H335: May cause respiratory irritation
  • Signal Word: Danger [3]

Hazard Pictograms:



Summary of Hazards:

  • Ingestion: Harmful if swallowed, potentially causing burns to the mucous membranes of the upper digestive and respiratory tracts.[4]

  • Inhalation: May cause respiratory irritation.[2] High concentrations of dust or vapors could lead to more severe respiratory effects.

  • Skin Contact: Causes skin irritation and potentially burns upon prolonged contact.[3][4]

  • Eye Contact: Poses a risk of serious, potentially irreversible eye damage.[2][3]

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to mitigate the risks associated with this compound.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of 1-(4-Benzylphenyl)methanamine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing or dust generation.[5]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Contaminated clothing should be removed and laundered before reuse.[3]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[6]

4.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Wear all required PPE as specified in section 4.1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[5] Use tools (spatulas, etc.) that will not generate static electricity.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing. Be aware that dissolving may be exothermic.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean all equipment and the work area.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

4.3. Storage Requirements

  • Store in a tightly sealed, properly labeled container.[3]

  • The storage area should be cool, dry, and well-ventilated.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

  • The container should be protected from physical damage.[3]

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage prep_area Clean & Prepare Work Area locate_safety Locate Eyewash & Shower don_ppe Don PPE (Gloves, Goggles, Lab Coat) locate_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Slowly Add to Solvent transfer->dissolve clean_equip Clean Equipment & Workspace dissolve->clean_equip wash_hands Wash Hands Thoroughly clean_equip->wash_hands doff_ppe Doff PPE wash_hands->doff_ppe store Store in a Cool, Dry, Ventilated Area doff_ppe->store

Caption: Workflow for the safe handling of 1-(4-Benzylphenyl)methanamine hydrochloride.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.1. Accidental Release Measures

  • Minor Spill: Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Major Spill: Evacuate the area and alert emergency services.[3] Prevent the spill from entering drains or waterways.[9]

5.2. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazards from Combustion: Thermal decomposition may produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Profile

Specific toxicological data for 1-(4-Benzylphenyl)methanamine hydrochloride is not available. The following data for benzylamine provides an indication of the potential toxicity.

Table 3: Toxicological Data for Benzylamine (CAS: 100-46-9)

TestSpeciesRouteValueReference
LD50 (Acute Oral)RatOral552 mg/kg
LD50 (Acute Dermal)RabbitDermal1340 mg/kg
Skin Corrosion/IrritationRabbitSkinCorrosive
Eye Damage/IrritationRabbitEyeCorrosive (OECD Test Guideline 405)[9]
  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that related compounds are carcinogenic, mutagenic, or pose a reproductive hazard.[6][9] However, the toxicological properties have not been fully investigated.[4]

Stability and Reactivity
  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][8]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point.[3] Do not allow the product to enter drains or waterways.[9]

Conclusion

While 1-(4-Benzylphenyl)methanamine hydrochloride is a compound with limited publicly available safety data, a thorough analysis of its structural analogs provides a clear indication of its potential hazards. It should be treated as a corrosive and irritating substance that is harmful if swallowed. Adherence to the stringent handling, storage, and emergency protocols outlined in this guide is paramount to ensuring the safety of all laboratory personnel. A comprehensive, site-specific risk assessment should always be performed before commencing any new experimental work with this compound.

References

  • Capot Chemical. (2023). MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Reductive Amination to Synthesize 4-Benzylbenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Target Molecule: 4-Benzylbenzylamine (CAS: 56423-40-6) Primary Precursor: 4-Benzylbenzaldehyde (CAS: 24036-30-6)

The synthesis of primary benzylic amines via reductive amination presents a specific chemoselective challenge: over-alkylation . The intermediate primary amine product is often more nucleophilic than the ammonia source, leading to the formation of symmetrical secondary amine dimers (dibenzylamines).

To synthesize 4-benzylbenzylamine with high fidelity, this protocol utilizes a Borch-type reductive amination modified for primary amines. We employ a large excess of ammonium acetate (


) to shift the equilibrium toward the imine and utilize Sodium Cyanoborohydride (

) as the reducing agent.

is selected over

because it is stable at pH 6–7, allowing for the selective reduction of the protonated iminium ion without reducing the aldehyde starting material.

Retrosynthetic & Mechanistic Analysis

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). Under slightly acidic conditions (pH ~6), the imine is protonated to an iminium ion, which is rapidly reduced by the hydride source.

Reaction Pathway Diagram

ReductiveAmination SM 4-Benzylbenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + NH3 NH3 Ammonium Acetate (Excess Source) NH3->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated Species) Imine->Iminium + H+ (pH < 7) Product 4-Benzylbenzylamine (Target) Iminium->Product + H- (NaBH3CN) Dimer Secondary Amine (Unwanted Dimer) Product->Dimer + SM (Over-alkylation)

Figure 1: Mechanistic pathway of reductive amination.[1][2][3][4] The critical control point is the rapid reduction of the Iminium Ion before the Product can react with excess Starting Material (SM) to form the Dimer.

Methodological Considerations

ParameterChoiceRationale
Ammonia Source Ammonium Acetate (

)
Solid, easy to handle, and provides buffering capacity to maintain pH ~6. Used in 10-15x excess to suppress dimerization.
Reducing Agent Sodium Cyanoborohydride (

)
Chemoselective.[1][5] Unlike

, it does not reduce aldehydes at neutral pH, ensuring only the imine is reduced.
Solvent Methanol (MeOH)High solubility for reagents; protic nature facilitates proton transfer steps.
Temperature Ambient (

)
Sufficient for reaction; heating promotes side reactions.

Detailed Experimental Protocol

Materials & Reagents[1][3][5][6][7][8][9][10][11][12][13]
  • Precursor: 4-Benzylbenzaldehyde (

    
     equiv, 
    
    
    
    ,
    
    
    ).
  • Amine Source: Ammonium Acetate (

    
     equiv, 
    
    
    
    ,
    
    
    ).
  • Reductant: Sodium Cyanoborohydride (

    
     equiv, 
    
    
    
    ,
    
    
    ).
  • Solvent: Methanol (anhydrous preferred,

    
    ).
    
  • Quench: Conc.

    
    , 
    
    
    
    pellets/solution.
Step-by-Step Procedure

Step 1: Imine Formation (Equilibrium Establishment) [6]

  • In a

    
     round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate  (
    
    
    
    ) in Methanol (
    
    
    ).
  • Add 4-Benzylbenzaldehyde (

    
    ) to the solution.
    
  • Stir the mixture at room temperature for 30–60 minutes .

    • Note: This allows the aldehyde-imine equilibrium to establish. The solution may turn slightly yellow.

Step 2: Reduction 4. Add Sodium Cyanoborohydride (


) in one portion.
  • Safety: Perform in a fume hood.
    
    
    is highly toxic.
  • Rinse the weighing boat with the remaining Methanol (
    
    
    ) and add to the flask.
  • Seal the flask with a septum and stir at room temperature for 16–24 hours .
  • Monitoring: Check reaction progress via TLC (Eluent: 5%
    
    
    /DCM with 1%
    
    
    ) or LC-MS. The aldehyde spot should disappear.

Step 3: Acidic Quench & Work-up 7. Carefully acidify the reaction mixture to pH < 2 by adding concentrated


 dropwise.
  • Purpose: This quenches excess hydride and hydrolyzes any remaining boron complexes. Caution: Evolution of
    
    
    and potential trace
    
    
    . Use a bleach trap for exhaust if available.
  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove Methanol. Result is a white/yellow solid residue.
  • Dissolve the residue in Water (
    
    
    ).

Step 4: Purification (Acid-Base Extraction) This is the critical purification step to remove neutral impurities (unreacted aldehyde) and boron salts.

  • Wash (Acidic Phase): Extract the aqueous acidic layer with Ethyl Acetate (

    
    ).
    
    • Action: Discard the organic (EtOAc) layer. It contains non-basic impurities (unreacted aldehyde). The product (amine) is in the aqueous layer as the hydrochloride salt.

  • Basification: Basify the aqueous layer to pH > 12 using solid

    
     or 
    
    
    
    solution.
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction (Basic Phase): Extract the basic aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine the DCM layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-benzylbenzylamine as a pale yellow oil.

Salt Formation (Optional but Recommended)

For long-term storage, convert the free amine to the Hydrochloride salt.

  • Dissolve the oil in minimal diethyl ether.

  • Add

    
     in ether dropwise.
    
  • Filter the white precipitate and dry under vacuum.

Process Control & Troubleshooting

Work-up Logic Flowchart

Workup RxnMix Reaction Mixture (MeOH, Product, Impurities) Acidify Add HCl (pH < 2) Evaporate MeOH RxnMix->Acidify AqSol Aqueous Solution (Amine-HCl salt) Acidify->AqSol Wash Wash with EtOAc AqSol->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Discard Unreacted Aldehyde) Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Bottom Layer Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM Pure 4-Benzylbenzylamine Extract->Final

Figure 2: Acid-Base extraction workflow ensuring removal of neutral byproducts.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationIncrease Step 1 time; add molecular sieves (

) to absorb water.
Dimer Formation Insufficient AmmoniaEnsure

is

equivalents relative to aldehyde.
No Reaction pH too high or too low

requires pH 6-7. If using

gas, add

to adjust pH.
Residual Boron Incomplete quenchEnsure the acid quench (Step 7) is vigorous and pH < 2 is maintained for 30 mins.

Characterization Criteria

4-Benzylbenzylamine (Free Base)

  • Physical State: Pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       (m, 9H, Aromatic).
      
    • 
       (s, 2H, 
      
      
      
      ).
    • 
       (s, 2H, 
      
      
      
      ).
    • 
       (br s, 2H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calc.[7] MW:

      
      .
      
    • Found

      
      : 
      
      
      
      .

Safety & Compliance

  • Cyanide Hazard:

    
     generates highly toxic 
    
    
    
    gas upon contact with strong acids. Crucial: Perform the acid quench (Step 7) in a high-efficiency fume hood. Ensure the waste stream is treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.
  • Chemical Hygiene: 4-Benzylbenzaldehyde and benzylamines are irritants. Wear nitrile gloves and safety goggles.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][5][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Miriyala, B.; Bhattacharyya, S.; Williamson, J. S. (2004).[12] Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Tetrahedron, 60(7), 1463–1471. [Link]

Sources

Application Note: Utilizing 4-(Benzyl)benzylamine as a Lipophilic Scaffold for Next-Generation Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-(benzyl)benzylamine (CAS: 40466-64-8) as a critical intermediate in the synthesis of benzylamine-class antifungal agents. Structurally analogous to the lipophilic domains of Butenafine and Naftifine , this diphenylmethane derivative serves as a privileged scaffold for targeting Squalene Epoxidase (SE) . This guide provides optimized protocols for chemical synthesis via reductive amination, in vitro biological validation (MIC), and enzymatic mechanistic confirmation.

Introduction: The Benzylamine Pharmacophore

The efficacy of allylamine and benzylamine antifungals relies on their ability to inhibit ergosterol biosynthesis, specifically by targeting the enzyme squalene epoxidase (ERG1).

Structural Rationale

The 4-(benzyl)benzylamine moiety provides a high degree of lipophilicity (


), which is essential for:
  • Membrane Penetration: Facilitating entry through the rigid fungal cell wall.

  • Enzyme Binding: Mimicking the squalene substrate to bind the hydrophobic pocket of Squalene Epoxidase.

Unlike simple benzylamines, the diphenylmethane structure of 4-(benzyl)benzylamine offers a distinct steric profile that can overcome resistance mechanisms observed in first-generation allylamines.

Mechanism of Action

The target compound acts upstream in the sterol pathway. Inhibition leads to the accumulation of toxic squalene and the depletion of ergosterol, resulting in membrane rupture and fungal cell death.

Figure 1: Ergosterol biosynthesis pathway highlighting the specific inhibition point of benzylamine derivatives.

Chemical Synthesis Protocol: Reductive Amination

The most robust method for incorporating 4-(benzyl)benzylamine into a drug candidate is via reductive amination with functionalized aldehydes. This protocol avoids the over-alkylation issues common with direct alkylation.

Materials
  • Amine: 4-(benzyl)benzylamine (1.0 eq)

  • Aldehyde: Naphthaldehyde or substituted benzaldehyde (1.0–1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Glacial Acetic Acid (1–2 drops)

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(benzyl)benzylamine (10 mmol) in DCE (30 mL).

    • Add the target aldehyde (10 mmol).

    • Add glacial acetic acid (cat.).

    • Expert Insight: Stir at room temperature for 2 hours under nitrogen. Monitor by TLC (disappearance of amine) to ensure imine formation before adding the reducing agent. This prevents direct reduction of the aldehyde to alcohol.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (15 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (30 mL).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

Figure 2: Workflow for the reductive amination of 4-(benzyl)benzylamine.

Biological Evaluation: In Vitro MIC Assay

To validate the antifungal potency of the synthesized derivatives, use the broth microdilution method adapted from CLSI M38-A2 (Filamentous Fungi) and M27-A3 (Yeasts).

Assay Setup
  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    
     to 
    
    
    
    CFU/mL.
  • Controls: Terbinafine (Positive), DMSO (Solvent), Sterility check.

Protocol
  • Stock Preparation: Dissolve the synthesized amine in 100% DMSO to a concentration of 1600 µg/mL.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 to achieve final test concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Incubation:

    • Candida spp.: 24–48 hours at 35°C.

    • Dermatophytes (T. rubrum): 96 hours at 35°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visual growth (optically clear).

Data Interpretation (Example)

The following table illustrates expected potency ranges if the synthesis is successful.

Compound IDR-Group (Aldehyde Origin)MIC (C. albicans) [µg/mL]MIC (T. rubrum) [µg/mL]Interpretation
BB-01 1-Naphthyl0.25 - 0.500.03 - 0.06High Potency (Comparable to Butenafine)
BB-02 4-Chlorophenyl4.0 - 8.01.0 - 2.0Moderate Activity
BB-03 Methyl (Simple)>64>32Inactive (Lack of steric bulk)
Control Terbinafine0.250.015Standard of Care

Mechanistic Validation: Squalene Epoxidase Inhibition

To confirm the drug targets the ergosterol pathway, a cell-free enzymatic assay is required.

Principle

Quantification of the conversion of radiolabeled [


C]-Squalene to [

C]-2,3-Oxidosqualene (Lanosterol precursor) using fungal microsomes.
Protocol Summary
  • Microsome Isolation: Harvest C. albicans cells, disrupt via bead beating, and isolate the microsomal fraction via ultracentrifugation (100,000 x g).

  • Reaction Mix:

    • Microsomes (0.5 mg protein)

    • NADPH (1 mM)

    • FAD (0.1 mM)

    • [

      
      C]-Squalene (Substrate)
      
    • Test Compound (Various concentrations)

  • Execution: Incubate at 37°C for 60 minutes. Stop reaction with KOH/Ethanol.

  • Analysis: Extract sterols with petroleum ether. Separate via Thin Layer Chromatography (TLC). Quantify radioactivity using a phosphorimager.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Troubleshooting & Expert Tips

  • Solubility Issues: 4-(benzyl)benzylamine derivatives are highly lipophilic. If precipitation occurs in the MIC assay, add 0.2% Pluronic F-127 to the RPMI medium to aid dispersion without affecting fungal growth.

  • Synthesis Yields: If the secondary amine yield is low (<40%), ensure the imine formation step is complete (using molecular sieves can drive this equilibrium) before adding the reducing agent.

  • Safety: Benzylamines can be skin irritants. Handle all neat compounds with double-gloving and work within a fume hood.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.

  • Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 224(4654), 1239-1241.

  • Nussbaumer, P., et al. (1995). "Structure-activity relationships of benzylamine antimycotics." Journal of Medicinal Chemistry, 38(10), 1831-1836.

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7.

Troubleshooting & Optimization

Handling hygroscopic nature of benzylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity in Benzylamine Hydrochloride (BnNH₂·HCl)

Case ID: BNZ-HCL-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism

Why is my Benzylamine HCl sticky or clumping? Benzylamine hydrochloride is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment. While the hydrochloride salt form is kinetically more stable than the free amine (which absorbs CO₂ to form carbamates), the ionic lattice of the salt provides a high surface energy that favors hydrogen bonding with atmospheric water.

The Impact on Research:

  • Stoichiometric Errors: Absorbed water increases the effective mass. If you weigh 143.6 mg (1 mmol) of "wet" salt, you may actually only be adding 0.9 mmol of reagent. This is the #1 cause of low yields in amide coupling or reductive amination.

  • Physical Handling: Caking prevents free-flowing transfer, leading to spillage and contamination.

  • Reaction Interference: In moisture-sensitive reactions (e.g., using acid chlorides or anhydrides), the desorption of water from the salt can quench reactive intermediates.

Storage & Prevention Protocols

Prevention is thermodynamically cheaper than purification.

Protocol A: The "Equilibrium" Storage Method

Objective: Maintain the salt in a state where the chemical potential of water in the salt is equal to or lower than the environment.

Storage TierEnvironmentRecommended For
Tier 1 (Standard) Tightly capped amber glass, Parafilm seal.Short-term usage (< 1 week).
Tier 2 (Enhanced) Desiccator with P₂O₅ or Anhydrous CaSO₄.Routine usage (1-3 months).
Tier 3 (Long-term) Glovebox under N₂/Ar or vacuum-sealed Mylar.Archival storage (> 3 months).

CRITICAL WARNING - Cold Storage: Do NOT store hygroscopic salts in a fridge/freezer unless they are double-sealed with desiccant.

  • Reasoning: When you remove a cold bottle into a warm lab, the bottle surface (and the salt inside, if opened immediately) drops below the dew point of the room air. Condensation forms instantly.

  • Corrective Action: If stored cold, allow the container to reach room temperature (approx. 3-4 hours) before breaking the seal.

Remediation: Drying & Purification

Issue: "My salt is already wet/clumpy. How do I fix it?"

Workflow 1: Vacuum Desiccation (Mild Cases)

Use this when the solid is slightly sticky but not fully deliquesced.

  • Setup: Place the open vial of Benzylamine HCl into a vacuum desiccator or drying pistol.

  • Desiccant Choice: Use Phosphorus Pentoxide (P₂O₅).

    • Why? P₂O₅ chemically reacts with water (chemisorption) to form phosphoric acid, providing a near-zero humidity environment. Silica gel (physisorption) is often insufficient for amine salts.

  • Duration: Apply high vacuum (< 1 mbar) for 24 hours.

  • Temperature: If available, heat to 40-50°C. Benzylamine HCl has a high melting point (~260°C), so mild heat is safe and accelerates water desorption.

Workflow 2: Recrystallization (Severe Cases)

Use this when the salt is a paste or discolored.

  • Solvent System: Ethanol/Diethyl Ether.

  • Dissolution: Dissolve the salt in the minimum amount of boiling absolute ethanol.

  • Filtration: If insoluble particles remain (impurities), filter while hot.

  • Crystallization: Remove from heat. Add anhydrous diethyl ether dropwise until the solution becomes slightly turbid.

  • Cooling: Let it stand at room temperature, then move to 4°C.

  • Collection: Filter swiftly under a blanket of Nitrogen or Argon.

  • Drying: Proceed immediately to Workflow 1.

Visualization: Decision Matrix & Handling

The following logic maps provide the decision-making process for handling the salt and the physical workflow for weighing it without re-introducing moisture.

G Start Inspect Benzylamine HCl Visual Visual State? Start->Visual FreeFlow Free-flowing Powder Visual->FreeFlow Looks Dry Clumpy Clumpy / Sticky Visual->Clumpy Moist Liquid Deliquescent (Liquid/Paste) Visual->Liquid Wet Action1 Proceed to Weighing FreeFlow->Action1 Action2 Vacuum Dry (P2O5, 24h) Clumpy->Action2 Action3 Recrystallize (EtOH/Ether) Liquid->Action3 Validation Validation: Melting Point Check (Target: 260-263°C) Action2->Validation Action3->Validation Validation->Action1 Pass Validation->Action3 Fail

Figure 1: Decision Matrix for Remediation of Hygroscopic Benzylamine HCl.

Weighing Prep Prepare Balance & Spatula Tare Tare Vials (Receiver & Source) Prep->Tare Method Select Method Tare->Method Direct Direct Weighing (Risk: High) Method->Direct Diff Weighing by Difference (Risk: Low) Method->Diff Step1 Weigh Sealed Source Vial (M1) Diff->Step1 Step2 Quick Transfer to Receiver Step1->Step2 Step3 Weigh Sealed Source Vial (M2) Step2->Step3 Calc Mass = M1 - M2 Step3->Calc

Figure 2: "Weighing by Difference" Protocol to minimize moisture exposure during transfer.

Analytical Validation (Quality Control)

How do you prove the salt is dry?

MethodMetricAcceptance CriteriaNotes
Melting Point Temperature260–263 °C Sharp range (< 2°C). Broad range indicates water or impurities.
Karl Fischer (KF) Water Content< 0.5% w/w The gold standard. Use coulometric KF for small samples.
H-NMR Chemical ShiftIntegrated H₂O Peak Check solvent residual peak. D₂O exchange will mask amine protons; use DMSO-d₆.

Troubleshooting FAQs

Q: Can I dry Benzylamine HCl in an oven at 100°C? A: While the melting point is high (~260°C), thermal oxidation is a risk in air at high temperatures over long periods. It is safer and more effective to use vacuum at lower temperatures (40-50°C) to lower the boiling point of water rather than applying excessive heat.

Q: I used the salt, but my yield is 120%. What happened? A: You likely weighed wet salt. If your salt contained 20% water by weight, you added less reactant than calculated. However, if the yield is over 100%, it usually means your product is now retaining solvent or water, or the reaction failed and you isolated a mixture of starting material salts.

Q: Can I use a glove bag instead of a glove box? A: Yes. For dispensing, a disposable glove bag purged with Nitrogen is excellent. Ensure you purge it 3 times (inflate/deflate) before opening the reagent bottle.

Q: Does the HCl salt sublime? A: Benzylamine HCl has significant vapor pressure near its melting point. Under high vacuum at high temperatures (>100°C), sublimation can occur. Keep drying temperatures moderate (40-50°C).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on purification of specific reagents including amine salts).

  • Sigma-Aldrich (Merck). (n.d.). Benzylamine hydrochloride Safety Data Sheet (SDS). (For physical properties and safety data).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724, Benzylamine hydrochloride.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and drying).

Preventing oxidation of 4-benzylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Oxidation

I'm starting with broad Google searches to grasp the oxidation mechanisms of benzylamine, its typical degradation products, and current storage/handling best practices for primary amines. After that, I will dive into more specific information on oxidation.

Expanding Oxidation Understanding

I'm now focusing on 4-benzylbenzylamine's specific oxidation sensitivity. I'm exploring its reactivity with air, the impact of light and metals, and appropriate storage methods like inert atmospheres and antioxidants. I'm also researching analytical techniques (HPLC, GC-MS, NMR) for detection. After this, I'll structure the technical support content as a Q&A, going from problem to solution, and synthesize explanations. Finally, I'll provide detailed protocols.

Deepening Oxidation Investigation

I'm now focused on benzylamine oxidation pathways and degradation mechanisms, seeking validated storage practices for primary amines. I'm also planning searches for 4-benzylbenzylamine oxidation sensitivity, considering oxygen reactivity and metal influences. Additionally, I'll research suitable analytical tools for detection, like HPLC and GC-MS. Finally, I'll organize my findings into an accessible Q&A, and craft detailed protocols.

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of 4-(Aminomethyl)diphenylmethane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)diphenylmethane Hydrochloride (also known as 4-benzylbenzylamine HCl) is a critical bifunctional building block in medicinal chemistry, often utilized as a linker in peptidomimetics and fragment-based drug discovery. Its structure combines a lipophilic diphenylmethane scaffold with a reactive primary amine tail.

This guide provides a technical comparison of FTIR spectroscopy against alternative analytical methods (NMR, HPLC) and structural analogs. It focuses on the vibrational signatures required to validate salt formation and structural integrity during synthesis.

Part 1: Structural Analysis & Theoretical Vibrational Modes

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its pharmacophores. The spectrum is a superposition of the Diphenylmethane backbone and the Primary Amine Hydrochloride headgroup.

The Molecular Architecture
  • Scaffold: Diphenylmethane (Two benzene rings connected by a methylene bridge).

  • Substitution: Para-substitution on one ring; Mono-substitution on the distal ring.

  • Functional Group: Protonated primary amine (

    
    ).
    
Characteristic Peak Assignments (Predicted)

The following table synthesizes data from authoritative group frequency analyses (Silverstein et al.) for the constituent fragments.

Functional GroupMode of VibrationWavenumber (

)
Diagnostic Value
Ammonium (

)
N-H Stretching2600 – 3100 High. Broad, strong band with multiple sub-maxima. Distinguishes Salt from Free Base.
Ammonium (

)
N-H Deformation (Sym)1500 – 1520 Medium. Often overlaps with aromatic ring modes.
Ammonium (

)
N-H Deformation (Asym)1580 – 1620 Medium. "Amine II" band analog for salts.
Aromatic Rings C-H Stretching> 3000 Medium. Sharp peaks just above 3000.
Aromatic Rings C=C Ring Stretching1450, 1500, 1600 Low. Standard aromatic signatures.
Para-Substituted Ring C-H Out-of-Plane (OOP)800 – 850 High. Typically a strong band at ~815

. Indicates 1,4-substitution.
Mono-Substituted Ring C-H Out-of-Plane (OOP)690 – 710 & 730 – 770 High. Two strong bands characteristic of the unsubstituted phenyl ring.
Methylene (

)
C-H Scissoring1450 – 1470 Low. Overlaps with aromatic ring vibrations.

Part 2: Comparative Performance Analysis

This section compares the FTIR analysis of the target molecule against key alternatives: Chemical Analogs (for specificity) and Analytical Techniques (for utility).

Comparison 1: Target Molecule (HCl Salt) vs. Alternative Form (Free Base)

Objective: Monitoring the salt formation reaction (Acidification of the free amine).

Feature4-(Aminomethyl)diphenylmethane HCl 4-(Aminomethyl)diphenylmethane (Free Base) Analysis
3100–3500

Absent. No sharp doublet.Present. Sharp doublet (Sym/Asym N-H stretch).The disappearance of the sharp doublet confirms protonation.
2600–3100

Broad, Strong. "Ammonium Band."Weak/Absent. Only C-H stretches visible.The appearance of this broad band is the primary indicator of successful HCl salt formation.
Fingerprint Region Similar aromatic backbone peaks.Similar aromatic backbone peaks.The backbone remains unchanged; differences are localized to the amine environment.
Comparison 2: Target Molecule vs. Structural Analog (Benzylamine HCl)

Objective: Distinguishing the specific linker from simpler building blocks.

FeatureTarget: 4-(Aminomethyl)diphenylmethane HCl Analog: Benzylamine HCl Differentiation Logic
Aromatic OOP (690-850

)
Complex. Contains both Mono- (690/750) AND Para- (815) signatures.Simple. Only Mono-substituted signatures (690/750).The presence of the ~815

band confirms the para-substituted ring of the diphenylmethane scaffold.
Molecular Weight Higher (Bulkier).Lower.Not directly visible in IR, but affects crystal packing/sharpness of peaks.
Comparison 3: FTIR vs. NMR for Identification

Objective: Selecting the right tool for the workflow.

  • FTIR (Performance): Superior for rapid QC and polymorph identification . It provides an instant "fingerprint" to verify the salt form without dissolving the sample (which breaks the salt lattice).

  • NMR (Performance): Superior for structural elucidation . NMR can count the protons to verify the ratio of the methylene bridge to the aromatic rings, which FTIR cannot quantify accurately.

Part 3: Experimental Protocol (Standardized)

To ensure reproducible data comparable to literature standards, follow this protocol.

Method A: KBr Pellet (Transmission)

Best for resolution of the Ammonium broad band.

  • Preparation: Grind 1–2 mg of 4-(aminomethyl)diphenylmethane HCl with 100–200 mg of spectroscopic grade KBr (dried).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400

    
    . Resolution: 4 
    
    
    
    . Scans: 32.
  • QC Check: Ensure baseline at 4000

    
     is >80% T. If <50%, regrind to reduce scattering (Christiansen effect).
    
Method B: ATR (Attenuated Total Reflectance)

Best for high-throughput screening.

  • Crystal Selection: Diamond or ZnSe.

  • Application: Place neat solid on the crystal. Apply high pressure clamp.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences relative to transmission spectra.

Part 4: Visualizations

Workflow: Salt Formation Validation Logic

This diagram illustrates the decision logic for validating the synthesis of the HCl salt from the free base using FTIR.

SaltValidation Start Sample: Reaction Product CheckRegion1 Check 3300-3500 cm⁻¹ Start->CheckRegion1 DoubletPresent Sharp Doublet Visible? CheckRegion1->DoubletPresent CheckRegion2 Check 2600-3000 cm⁻¹ DoubletPresent->CheckRegion2 No ResultFreeBase Result: Free Base (Incomplete Reaction) DoubletPresent->ResultFreeBase Yes (Primary Amine) BroadBand Broad 'Ammonium' Band? CheckRegion2->BroadBand BroadBand->ResultFreeBase No (Ambiguous) ResultSalt Result: HCl Salt (Successful Synthesis) BroadBand->ResultSalt Yes (NH3+)

Caption: Logic flow for distinguishing the Free Base from the HCl Salt using characteristic N-H stretching regions.

Structural Logic: Spectral Deconvolution

This diagram maps the physical structure of the molecule to its spectral output.

SpectralMap Mol 4-(Aminomethyl) diphenylmethane HCl Part1 Diphenylmethane Scaffold Mol->Part1 Part2 Amine HCl Headgroup (-CH2-NH3+) Mol->Part2 Feat1 Mono-Sub Ring OOP (690, 750 cm⁻¹) Part1->Feat1 Feat2 Para-Sub Ring OOP (~815 cm⁻¹) Part1->Feat2 Feat3 Ammonium Stretch (2600-3000 cm⁻¹) Part2->Feat3 Feat4 NH3+ Deformation (~1600 cm⁻¹) Part2->Feat4

Caption: Mapping molecular pharmacophores to their specific diagnostic FTIR bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). Benzylamine Hydrochloride IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Diphenylmethane IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for primary amine salt assignments).

Benchmarking Purity: A Definitive Guide to 4-Benzylbenzylamine HCl Verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Range Verification for Pure 4-Benzylbenzylamine HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 4-benzylbenzylamine hydrochloride (4-(Aminomethyl)diphenylmethane HCl) serves as a critical building block. Its purity dictates the success of subsequent coupling reactions. However, the transition from its precursor (4-benzylbenzonitrile) or its free base form to the stable hydrochloride salt is often fraught with incomplete conversion.

This guide objectively compares the thermal profile of pure 4-benzylbenzylamine HCl against its common "alternatives"—specifically, its unreacted precursors and free base contaminants. We further evaluate the performance of Capillary Melting Point (MP) determination versus Differential Scanning Calorimetry (DSC) as verification methods, providing a data-driven protocol for establishing a "Gold Standard" reference material.

Part 1: The Comparative Landscape

To verify the identity and purity of 4-benzylbenzylamine HCl, one must understand what a "failure" looks like. The melting point (MP) is the most rapid, cost-effective discriminator between the desired salt and its lipophilic precursors.

1.1 Material Comparison: Target vs. Impurities

The synthesis typically involves the reduction of 4-benzylbenzonitrile to the amine, followed by acidification. Incomplete reduction or acidification leaves distinct thermal fingerprints.

Material State Approximate MP Range Thermal Behavior Implication for Researcher
Target: 4-Benzylbenzylamine HCl > 200°C (Decomp.) *Sharp, High Melt PASS: Indicates successful salt formation and lattice stability.
Alternative 1: 4-Benzylbenzonitrile ~50–52°CLow, Broad MeltFAIL: Precursor contamination. Incomplete reduction.
Alternative 2: Free Base Amine Liquid / < 40°CMelting/OilingFAIL: Incomplete acidification or hydrolysis.
Alternative 3: Mixed Phase 160–190°CBroad, DepressedFAIL: Eutectic mixture of salt + impurities.

*Note: Amine HCl salts often exhibit decomposition upon melting. The exact range depends on the heating rate (see Protocol).

1.2 Methodological Comparison: Visual vs. Automated

Which method should you trust for verification?

Feature Method A: Capillary (Visual) Method B: DSC (Automated)
Principle Visual observation of phase change.Heat flow differential measurement.
Precision ± 1.0–2.0°C (Subjective)± 0.1°C (Quantitative)
Sample Size ~1–2 mg~2–5 mg
Decomposition Hard to distinguish from melting.Clearly separates melt (

) from decomp (

).
Verdict Best for Routine QC: Rapid pass/fail checks during synthesis.Best for Final Validation: Establishing the "Gold Standard" reference.
Part 2: Scientific Integrity & Protocols
2.1 The "Self-Validating" Logic

A melting point is only valid if the instrument is calibrated and the sample preparation is consistent. For amine salts like 4-benzylbenzylamine HCl, hygroscopicity is a silent killer. Moisture absorption depresses the MP, leading to false negatives.

  • Causality: Water disrupts the crystal lattice

    
     Lower Lattice Energy 
    
    
    
    Lower MP.
  • Solution: All samples must be dried in a vacuum desiccator over

    
     for 4 hours prior to testing.
    
2.2 Experimental Protocol: Capillary Melting Point Determination

Objective: Determine the melting point range of 4-benzylbenzylamine HCl to verify >98% purity.

Reagents & Equipment:

  • Sample: Dried 4-benzylbenzylamine HCl.

  • Standard: Caffeine (MP 235-237°C) for calibration check.

  • Apparatus: SRS DigiMelt or Buchi M-565.

Step-by-Step Workflow:

  • Sample Prep: Grind 5 mg of dried sample into a fine powder.

  • Loading: Pack 2-3 mm of sample into a capillary tube. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Fast Ramp: Heat at 10°C/min to 180°C to estimate the onset.

  • Cool & Reset: Cool the block to 190°C.

  • Precise Ramp: Insert a fresh sample. Ramp at 1.0°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range (

      
      ) must be 
      
      
      
      .
2.3 Experimental Protocol: DSC Validation (The "Gold Standard")

Objective: Differentiate between melting and decomposition.

  • Pan: Use hermetically sealed aluminum pans (prevents sublimation).

  • Reference: Empty aluminum pan.

  • Program: Equilibrate at 30°C. Ramp 10°C/min to 250°C. Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak.

    • Pure Salt: Sharp endotherm (Melting) followed immediately by irregular exotherm/endotherm (Decomposition).

    • Impure: Small, broad endotherms < 100°C (Volatiles/Solvents) or pre-melt endotherms.

Part 3: Visualization & Logic Flow
Figure 1: Purity Verification Decision Tree

This diagram illustrates the logical flow for accepting or rejecting a batch based on thermal analysis.

G Start Synthesis Product (Dried Solid) VisualCheck Visual Inspection (White Crystalline Solid?) Start->VisualCheck MP_Test Capillary MP Test (Ramp 1°C/min) VisualCheck->MP_Test LowMelt MP < 100°C (Broad Range) MP_Test->LowMelt Likely Precursor MidMelt MP 150-190°C (Depressed) MP_Test->MidMelt Mixed Salt/Base HighMelt MP > 200°C (Sharp Range < 2°C) MP_Test->HighMelt Pure Salt Action_Wash Acid Wash / Extraction (Remove Nitrile) LowMelt->Action_Wash Action_Recryst Recrystallize (EtOH/Et2O) MidMelt->Action_Recryst DSC_Check DSC Validation (Confirm Purity) HighMelt->DSC_Check Action_Recryst->VisualCheck Action_Wash->VisualCheck Final_Pass RELEASE BATCH DSC_Check->Final_Pass

Caption: Figure 1. Decision logic for verifying 4-benzylbenzylamine HCl purity. Low melting points indicate specific contamination types requiring targeted remediation.

Part 4: References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for MP determination protocols and apparatus calibration).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68, 335–357. Link

  • Sigma-Aldrich. (n.d.). Melting Point Determination: Principle and Method. (General guide on capillary method limitations). Link

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Prentice Hall. (Reference for acid-base titration validation of amine salts).

A Comparative Guide to HPLC Purity Assay Methods for Diphenylmethane Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Diphenylmethane amine and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including antihistamines, anticholinergics, and antidepressants. The chemical purity of these intermediates is paramount, as any impurities can carry over to the final API, potentially affecting its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity and stability of these compounds.

This guide provides an in-depth comparison of HPLC methods for the purity analysis of diphenylmethane amine intermediates. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind method development choices, compare different analytical approaches, and provide a robust, validated protocol that ensures trustworthy and reproducible results.

The Analytical Challenge: Taming the Amine

The primary challenge in the HPLC analysis of diphenylmethane amine intermediates stems from the basic nature of the secondary amine group. This functional group is prone to strong interactions with residual silanols on the surface of traditional silica-based stationary phases. This interaction can lead to several chromatographic issues:

  • Peak Tailing: Asymmetrical peak shapes that make accurate integration and quantification difficult.

  • Poor Reproducibility: Shifting retention times and variable peak areas.

  • Low Resolution: Co-elution of the main peak with closely related impurities.

Therefore, successful method development hinges on mitigating these undesirable interactions to achieve sharp, symmetrical peaks and reliable separation.

Comparing Methodological Approaches

The key to a robust HPLC purity assay lies in the strategic selection of the stationary phase (column) and the mobile phase. We will compare two primary approaches: a traditional reversed-phase C18 column with mobile phase modifiers and a more modern column chemistry designed for basic compounds.

Table 1: Comparison of HPLC Methodologies for Diphenylmethane Amine Intermediates
ParameterMethod A: Traditional C18 with Ion-PairingMethod B: Phenyl-Hexyl Chemistry
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl
Mechanism Primarily hydrophobic interactions. Requires mobile phase additives to mask silanol activity.Mixed-mode separation (hydrophobic and π-π interactions). Offers alternative selectivity.
Typical Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or a buffered solution (e.g., Phosphate buffer pH 3.0).Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate buffer.
Advantages Widely available and well-characterized columns. Extensive literature support.Excellent for aromatic compounds due to π-π interactions. Often provides better peak shape for basic analytes.
Disadvantages TFA can be difficult to remove from the column and may suppress MS signals. Potential for peak tailing if silanol activity is not fully masked.May require more method development to optimize selectivity.
Resolution (Rs) Generally > 2.0 for critical pairs, but can be challenging for structurally similar impurities.Can offer enhanced resolution for aromatic impurities due to alternative selectivity.
Tailing Factor (Tf) Often between 1.2 - 1.8 without careful optimization.Typically ≤ 1.2, indicating better peak symmetry.

The Logic of Method Development: A Visual Workflow

Developing a stability-indicating HPLC method is a systematic process. The goal is to create a method that can separate the main component from its potential degradation products and process-related impurities. This workflow ensures the method is robust and fit for purpose.

G cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation & Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Screening (C18, Phenyl, etc.) (ACN/MeOH, pH, Buffer) A->B C Optimization of Parameters (Gradient, Flow Rate, Temp) B->C D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D Optimized Method E Peak Purity Assessment (PDA Detector) D->E F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) E->F G Routine Purity Assay F->G Validated Method

Caption: Workflow for HPLC Purity Method Development and Validation.

Recommended Experimental Protocol: A Stability-Indicating Method

This protocol details a robust, stability-indicating HPLC method for the purity determination of a generic diphenylmethane amine intermediate. It is designed to be a self-validating system by incorporating system suitability tests (SST) that must be passed before sample analysis.

Chromatographic System
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The phenyl chemistry provides a beneficial secondary interaction (π-π) with the aromatic rings of the analyte, often leading to improved peak shape and selectivity compared to standard C18 columns for this compound class.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Autosampler Temperature: 10 °C. To minimize potential degradation of samples in the autosampler.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm. Diphenylmethane derivatives typically have strong absorbance in this region. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Reagents and Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier that helps to protonate the amine, improving peak shape and providing a suitable pH for reversed-phase chromatography.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • System Suitability Solution (SSS): A solution containing the diphenylmethane amine intermediate (e.g., 0.5 mg/mL) and a known, closely eluting impurity (e.g., 0.005 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the diphenylmethane amine intermediate in the diluent to a final concentration of 0.5 mg/mL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
System Suitability Test (SST)

Before injecting any samples, perform five replicate injections of the System Suitability Solution. The system is deemed ready for use only if the following criteria are met:

  • Tailing Factor (Asymmetry): The tailing factor for the main diphenylmethane amine peak must be ≤ 1.5.

  • Resolution: The resolution between the main peak and the known impurity must be ≥ 2.0.

  • Reproducibility (%RSD): The relative standard deviation for the peak area of the main peak from the five replicate injections must be ≤ 2.0%.

Analysis and Calculation
  • Inject the diluent (as a blank) to ensure no carryover or system peaks interfere with the analysis.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank.

  • Calculate the percentage of each impurity using the area percent method:

    % Impurity = (Area of Individual Impurity / Total Area of All Peaks) x 100

Trustworthiness Through Forced Degradation

A core tenet of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact drug intermediate from any degradation products that may form under stress conditions. This is verified through a forced degradation study, which is an essential part of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).

Forced Degradation Protocol Outline
  • Prepare Stock Solutions: Prepare solutions of the diphenylmethane amine intermediate in the diluent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat a solid sample at 105 °C.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm).

  • Analyze Samples: Analyze all stressed samples using the HPLC method described above.

  • Evaluate Results: The method is considered stability-indicating if:

    • Significant degradation is observed (typically 5-20%).

    • The resolution between the main peak and the degradation products is > 2.0.

    • Peak purity analysis (using a PDA detector) confirms that the main peak is spectrally pure in all stressed samples, indicating no co-elution.

This process provides confidence that the method can accurately measure the purity of the intermediate throughout its shelf life and under various manufacturing conditions.

Conclusion

The selection of an appropriate HPLC purity assay for diphenylmethane amine intermediates requires a nuanced understanding of the analyte's chemistry and the principles of chromatography. While traditional C18 columns can be effective with careful mobile phase optimization, modern stationary phases like Phenyl-Hexyl often provide superior peak shape and alternative selectivity for these challenging basic compounds.

The provided protocol, built on a Phenyl-Hexyl column with a formic acid modifier, offers a robust starting point. However, the ultimate success of any method lies in its rigorous validation, particularly through forced degradation studies, to prove its stability-indicating nature. By following the systematic workflow presented, researchers and drug development professionals can develop and implement trustworthy HPLC methods that ensure the quality and consistency of these critical pharmaceutical intermediates.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • European Pharmacopoeia (Ph. Eur.). Monograph for Diphenhydramine Hydrochloride (0496). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

  • Agilent Technologies. Tools for HPLC Method Development for Pharmaceutical Analysis. Application Note. [Link]

  • Waters Corporation. A Systematic Approach to HPLC and UHPLC Method Development. Technical Brochure. [Link]

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